Methyl 2-isopropyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃. This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. The presence of both ester and spiro functionalities makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Esterification: The resulting spirocyclic intermediate is then esterified using methanol and an acid catalyst to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature Control: Maintaining the reaction temperature to optimize the cyclization and esterification steps.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spirocyclic structure may also contribute to its binding affinity with certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-methyl-2-(propan-2-yl)-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it distinct from other similar compounds and contributes to its diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
methyl 5-methyl-2-propan-2-yl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-8(2)12(10(13)14-4)11(16-12)5-6-15-9(3)7-11/h8-9H,5-7H2,1-4H3 |
InChI Key |
BJZLJDDORURYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCO1)C(O2)(C(C)C)C(=O)OC |
Origin of Product |
United States |
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